Stereochemistry-Dependent Target Selectivity: Integrin αvβ1 Antagonism vs. MMP‑12 Inhibition
The (S)-enantiomer, when integrated into GLPG0187, yields an IC₅₀ of 1.3 nM toward αvβ1 integrin in a cell‑free enzymatic assay . In contrast, the (R)-enantiomer acts as a direct inhibitor of MMP‑12, with its binding mode confirmed by a 1.9 Å crystal structure of the MMP‑12 catalytic domain complex (PDB 3EHY) [1]. This stereochemistry‑driven target divergence provides a definitive rationale for selecting the (S)-enantiomer over the (R)-enantiomer when pursuing integrin‑focused therapeutic programs.
| Evidence Dimension | Target engagement (IC₅₀ for integrin αvβ1 vs. structural binding to MMP‑12) |
|---|---|
| Target Compound Data | (S)-enantiomer (as GLPG0187): IC₅₀ = 1.3 nM for αvβ1 integrin |
| Comparator Or Baseline | (R)-enantiomer: crystallographically validated MMP‑12 binder (PDB 3EHY, 1.9 Å resolution); no integrin antagonism reported |
| Quantified Difference | Qualitative target switch: integrin antagonist vs. MMP‑12 ligand; stereocenter dictates pharmacological target class |
| Conditions | αvβ1 integrin inhibition measured by fluorimetric enzymatic assay; MMP‑12 binding validated by X‑ray crystallography at 1.9 Å resolution |
Why This Matters
This evidence enables rational procurement: researchers developing integrin‑targeted agents require the (S)-enantiomer to access single‑digit nanomolar potency, whereas the (R)-enantiomer is structurally validated for a completely different enzyme class.
- [1] Calderone, V., Fragai, M., Luchinat, C., & Nativi, C. (2008). Crystal structure of the catalytic domain of human MMP12 complexed with the inhibitor (R)-2-(4-methoxyphenylsulfonamido)propanoic acid. PDB ID: 3EHY. Resolution 1.90 Å. Released 2009-05-19. View Source
